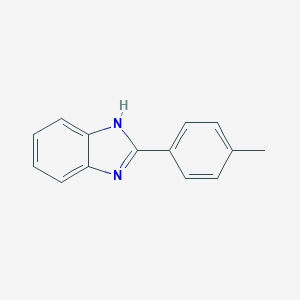

2-(4-methylphenyl)-1H-benzimidazole

Vue d'ensemble

Description

2-(4-methylphenyl)-1H-benzimidazole is an organic compound with the molecular formula C14H12N2. It belongs to the benzimidazole family, characterized by a fused benzene and imidazole ring structure. This compound is known for its diverse applications in scientific research and industry, particularly in the fields of chemistry, biology, and medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methylphenyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with aromatic aldehydes. One common method includes heating o-phenylenediamine with 4-methylbenzaldehyde in the presence of a catalyst such as diphosphorus tetraiodide in acetonitrile at 80°C under an inert atmosphere . Another method involves the use of layered zirconium phosphate as a catalyst, which has shown high efficiency and reusability .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The choice of solvent, catalyst, and temperature control are critical factors in scaling up the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(4-methylphenyl)-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the benzene ring can be replaced under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in ethanol.

Substitution: Halogenation using bromine in chloroform.

Major Products Formed:

Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of halogenated benzimidazole derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of 2-(4-methylphenyl)-1H-benzimidazole derivatives as anticancer agents. These compounds have been evaluated for their ability to inhibit the growth of various cancer cell lines. For instance, one study reported that a derivative of this compound exhibited strong antiproliferative activity against the MDA-MB-231 breast cancer cell line, with an IC50 value of 16.38 μM . The mechanism of action appears to involve the inhibition of dihydrofolate reductase, a key enzyme in nucleotide synthesis, which is crucial for DNA replication and cell division.

Antibacterial Properties

The antibacterial efficacy of this compound has been documented against several pathogenic bacteria. A study demonstrated that certain derivatives showed significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentration (MIC) values as low as 4 μg/mL . This suggests that these compounds could serve as potential alternatives to existing antibiotics, particularly in treating resistant bacterial infections.

Antifungal Activity

The antifungal properties of this compound have also been explored. Compounds derived from this structure have shown moderate antifungal activity against Candida albicans and Aspergillus niger, with MIC values around 64 μg/mL . This activity is crucial given the rising incidence of fungal infections and the limited effectiveness of current antifungal agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects. Some derivatives have been reported to exhibit significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways . These findings suggest potential applications in treating inflammatory diseases.

Pharmacological Insights and Case Studies

A comprehensive review of benzimidazole derivatives indicated that modifications at various positions on the benzimidazole ring can enhance their pharmacological profiles. For example, compounds with alkyl substitutions at the N-1 position showed improved lipophilicity and bioactivity .

Case Study: Synthesis and Evaluation

- Compound : N-alkylated derivatives of this compound

- Synthesis Method : Compounds were synthesized using standard organic synthesis techniques, characterized by NMR and mass spectrometry.

- Biological Evaluation : In vitro assays were conducted to assess antiproliferative activity against cancer cell lines and antibacterial efficacy against various pathogens.

Mécanisme D'action

The mechanism of action of 2-(4-methylphenyl)-1H-benzimidazole involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a role in cell signaling and cancer progression.

DNA Interaction: It can intercalate with DNA, disrupting the replication process and leading to cell death in cancer cells.

Pathway Modulation: The compound affects pathways involved in cell cycle regulation, apoptosis, and angiogenesis.

Comparaison Avec Des Composés Similaires

2-(4-methylphenyl)-1H-benzimidazole can be compared with other benzimidazole derivatives:

Similar Compounds: 2-phenyl-1H-benzimidazole, this compound, and 2-(4-methoxyphenyl)-1H-benzimidazole.

Uniqueness: The presence of the p-tolyl group in this compound enhances its lipophilicity and potential biological activity compared to other derivatives.

Activité Biologique

2-(4-methylphenyl)-1H-benzimidazole is a member of the benzimidazole family, characterized by a fused benzene and imidazole ring structure. This compound has garnered attention for its diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The unique structural properties of this compound make it a promising candidate for various pharmacological applications.

Synthesis

The synthesis of this compound typically involves the condensation reaction between o-phenylenediamine and 4-methylbenzaldehyde. The general reaction can be represented as follows:

Various catalysts, such as ammonium halides or Lewis acids (e.g., aluminum chloride), can enhance the yield and efficiency of this reaction under mild conditions.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against various strains. For instance, studies have shown that it has minimum inhibitory concentration (MIC) values against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus, which are crucial pathogens in clinical settings. The compound demonstrated MIC values of 8 µg/mL against Streptococcus faecalis and comparable efficacy to standard antibiotics like amikacin .

Antifungal Activity

In antifungal assays, this compound showed moderate activity against common fungal strains such as Candida albicans and Aspergillus niger, with MIC values around 64 µg/mL for both strains . This suggests potential for therapeutic applications in treating fungal infections.

Anticancer Activity

Cytotoxicity studies have evaluated the effects of this compound on various human cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). The compound exhibited significant antiproliferative activity, particularly against the MDA-MB-231 breast cancer cell line, with IC50 values indicating effective inhibition of cell growth .

Case Studies

Several studies have documented the biological activities of this compound. For example:

- Study on Anticancer Properties : A study published in the Global Journal of Science Frontier Research evaluated a series of benzimidazole derivatives, including this compound, for their cytotoxic effects against multiple cancer cell lines using the MTT assay. The results demonstrated significant cytotoxicity with IC50 values ranging from 20 to 100 µg/mL depending on the cell line tested .

- Antibacterial Screening : Another investigation assessed the antibacterial efficacy of various benzimidazole derivatives against gram-positive and gram-negative bacteria. The findings indicated that this compound showed promising activity comparable to standard antibiotics at varying concentrations .

Comparative Analysis

The following table summarizes the biological activities of selected benzimidazole derivatives compared to this compound:

| Compound Name | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) | Anticancer Activity (IC50 µg/mL) |

|---|---|---|---|

| This compound | 8 (S. aureus) | 64 (C. albicans) | 20-100 (various lines) |

| 2-Phenyl-1H-benzimidazole | >100 | >100 | >100 |

| 2-(3-nitrophenyl)-1H-benzimidazole | 16 (E. coli) | 32 (A. niger) | 50-150 |

| 2-(4-fluorophenyl)-1H-benzimidazole | 32 (S. aureus) | >100 | 30-80 |

This table illustrates the superior activity of this compound compared to other derivatives in several assays.

Propriétés

IUPAC Name |

2-(4-methylphenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-10-6-8-11(9-7-10)14-15-12-4-2-3-5-13(12)16-14/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSWQFYMPODDTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352407 | |

| Record name | 2-p-Tolyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120-03-6 | |

| Record name | 2-p-Tolyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of 2-(4-Methylphenyl)-1H-benzimidazole and how does it influence its interactions?

A1: this compound (also known as 2-(p-tolyl)-1H-benzo[d]imidazole or 2-p-Tolyl-1H-benzoimidazole) consists of a benzimidazole core linked to a 4-methylphenyl (p-tolyl) group. X-ray crystallography reveals that the benzimidazole and tolyl groups are not coplanar, exhibiting a dihedral angle of 27.5°. [] This non-planar geometry influences the compound's interactions with other molecules, such as its binding to proteins. For example, research has explored its interaction with bovine serum albumin. [] Additionally, the presence of N—H⋯N hydrogen bonds and π–π stacking interactions contribute to the formation of a two-dimensional supramolecular array in its crystal structure. []

Q2: Has this compound shown potential in biological systems?

A2: Yes, a closely related derivative, 5-methyl-2-(4-methylphenyl)-1H-benzimidazole (MPBD), was identified as a repressor of matrix metalloproteinase-9 (MMP-9) expression in a high-throughput screening study. [] MMP-9 plays a critical role in cancer progression, and inhibiting its expression is a potential therapeutic strategy. MPBD demonstrated inhibitory effects on MMP-9-dependent invasion of cancer cells, preosteoclast migration, and osteoclast activity. [] This suggests that this compound and its derivatives warrant further investigation for potential anticancer applications.

Q3: Are there any specific structural features of this compound derivatives that are important for their biological activity?

A3: While detailed structure-activity relationship (SAR) studies for this compound itself are limited in the provided literature, the example of MPBD offers some insight. The presence of the 5-methyl group on the benzimidazole ring in MPBD was found to be crucial for its inhibitory activity against MMP-9. [] This suggests that even minor structural modifications to the benzimidazole scaffold can significantly impact biological activity and highlights the importance of SAR studies in optimizing this class of compounds for therapeutic applications.

Q4: Are there any analytical techniques particularly suited for studying this compound and its derivatives?

A4: X-ray crystallography has proven valuable in elucidating the detailed three-dimensional structure of this compound, revealing key structural features and interactions. [] Additionally, fluorescence spectroscopy has been successfully employed to investigate the interaction of a this compound derivative with cysteine. [] This technique exploits the fluorescence turn-on effect observed upon reaction with cysteine, highlighting its potential for developing sensitive and selective probes for biomolecule detection.

Q5: What future research directions are suggested by the existing knowledge on this compound?

A5: Given the promising biological activity exhibited by MPBD, further research exploring the SAR of this compound derivatives is essential. [] Investigating the effects of various substituents on the benzimidazole and phenyl rings could lead to the identification of compounds with enhanced potency, selectivity, and pharmacological properties. Additionally, exploring alternative synthetic routes and formulation strategies could improve the stability, solubility, and bioavailability of these compounds, facilitating their development as potential therapeutics.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.